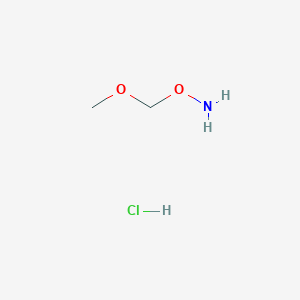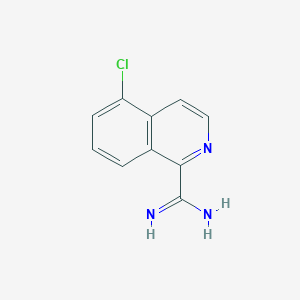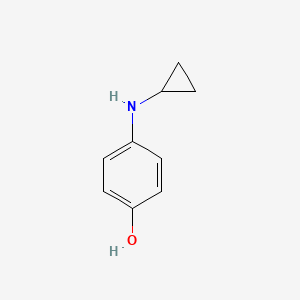![molecular formula C22H32O8P2 B12975368 (S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a chiral organophosphorus compound It is characterized by the presence of two phosphonate groups attached to a biphenyl structure with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a suitable base.
Attachment of Phosphonate Groups: The phosphonate groups are introduced through a reaction with a phosphonating agent such as diethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Substitution: Sodium hydride, various nucleophiles, and solvents like dimethylformamide.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Phosphonic acids.
Substitution: Various substituted biphenyl derivatives.
Coupling: Extended biphenyl structures.
Scientific Research Applications
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) involves its interaction with various molecular targets:
Ligand Coordination: The phosphonate groups can coordinate with metal centers, forming stable complexes that are active in catalytic processes.
Electron Donation: The methoxy groups can donate electron density to the biphenyl core, influencing its reactivity in chemical reactions.
Chiral Induction: The chiral nature of the compound can induce chirality in the products of reactions it participates in, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure but lacks the tetraethyl phosphonate groups.
SPhos: A related phosphine ligand used in palladium-catalyzed cross-coupling reactions.
XPhos: Another phosphine ligand with a different substitution pattern on the biphenyl core.
Uniqueness
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its combination of chiral phosphonate groups and methoxy-substituted biphenyl core. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C22H32O8P2 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C22H32O8P2/c1-7-27-31(23,28-8-2)19-15-11-13-17(25-5)21(19)22-18(26-6)14-12-16-20(22)32(24,29-9-3)30-10-4/h11-16H,7-10H2,1-6H3 |
InChI Key |
WOTPQZGGFQAPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1C2=C(C=CC=C2P(=O)(OCC)OCC)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)

![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)



![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)



